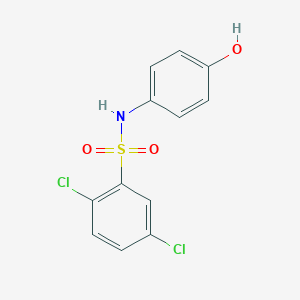

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO3S . It is also known as a sulfonamide .

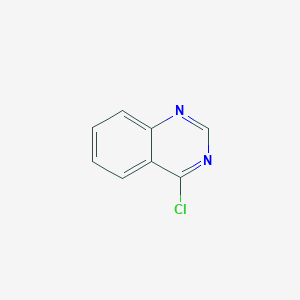

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 318.176 Da and the monoisotopic mass is 316.968018 Da .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Research in the field of chemistry has led to the synthesis of compounds related to 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide, exploring their potential bioactivities. For instance, the designing, synthesis, and investigation of bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides have been conducted to assess their cytotoxic and carbonic anhydrase (CA) inhibitory effects. These studies have highlighted certain compounds with significant tumor selectivity and potency, suggesting their potential as novel anticancer agents. The research demonstrated that these synthesized sulfonamides exhibit strong inhibition profiles on human carbonic anhydrase IX and XII, making them candidates for further exploration in cancer therapy (Gul et al., 2016).

Microwave-assisted Synthesis and Bioevaluation

Another study employed microwave irradiation for the first-time synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives. These compounds were evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. The research identified leader compounds with high potency selectivity expression (PSE) values in cytotoxicity experiments and low Ki values in CA inhibition studies, marking them as promising candidates for further medicinal chemistry endeavors (Gul et al., 2017).

Endothelin Antagonism

Biphenylsulfonamide derivatives have been identified as a novel series of endothelin-A (ETA) selective antagonists. Through structural modification, researchers have enhanced the binding and functional activity of these compounds, contributing to the development of orally active endothelin antagonists with potential therapeutic applications in managing conditions caused by endothelin-1 (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has extensively focused on their ability to inhibit carbonic anhydrase (CA), a therapeutic target for conditions like glaucoma and cancer. Studies on various benzenesulfonamide derivatives have shown potent inhibitory effects against human carbonic anhydrase isoforms, underscoring their potential in developing new therapeutic agents (Altuğ et al., 2017).

Propiedades

IUPAC Name |

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARUNLQPYWZOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358034 |

Source

|

| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

CAS RN |

88522-17-2 |

Source

|

| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)